n-Allylformamide
Overview
Description
N-Allylformamide is not directly discussed in the provided papers; however, the papers do provide insights into the chemistry of related compounds and reactions that could be relevant to understanding N-Allylformamide. For instance, N,N-Dimethylformamide (DMF) is a common solvent and reagent in organic synthesis, which suggests that the formamide group is reactive and can be utilized in various synthetic applications .
Synthesis Analysis
The synthesis of N-Allylformamide itself is not detailed in the provided papers. However, the synthesis of related compounds using DMF as a precursor is well-documented. For example, DMF has been used as a carbon synthon for the synthesis of N-heterocycles, such as pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, using elemental iodine without metal or peroxides . Additionally, DMF has been employed as an aminomethylating reagent under Cu(II)-catalysis to synthesize a library of aminomethylated imidazopyridines . These examples demonstrate the versatility of DMF in synthetic chemistry, which could be extrapolated to the synthesis of N-Allylformamide.
Molecular Structure Analysis
While the molecular structure of N-Allylformamide is not explicitly analyzed in the papers, the structure of DMF and its reactivity can provide insights. DMF contains both an acyl and an amino group, which are reactive sites that can participate in various chemical reactions . The formamide group in N-Allylformamide would likely exhibit similar reactivity, which could be important for its molecular interactions and potential applications.
Chemical Reactions Analysis
The chemical reactions involving DMF can shed light on the potential reactivity of N-Allylformamide. DMF has been used in aminomethylation reactions , promoted reactions with isocyanides and barbituric acids , and has been a key component in the amino-Claisen rearrangement of 1-N-allylindolines . These reactions highlight the ability of DMF to act as a building block in the synthesis of complex molecules, suggesting that N-Allylformamide could also participate in similar types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Allylformamide are not directly reported in the papers. However, DMF is known to be a universal solvent with wide applications across various industries, indicating that it has favorable solubility and stability properties . These properties of DMF could be indicative of the behavior of N-Allylformamide in various environments, although specific studies would be needed to confirm this.
Scientific Research Applications
Applications in Organic Synthesis
- Organocatalysis : N-Allylformamide, similar to N,N-Dimethylformamide (DMF), is used in organic synthesis, particularly in organocatalytic reactions. It acts as a neutral coordinate-organocatalyst (NCO), facilitating allylation reactions in the synthesis of homoallylic amine derivatives with high yields and diastereoselectivities (Kobayashi et al., 2004).
Applications in Chemical Reactions
- Reagent Roles : N-Allylformamide, along with compounds like DMF, can serve multiple roles in chemical transformations, including as reagents and catalysts. Their versatility stems from their ability to deliver H, C, N, and O atoms for synthesizing a variety of compounds under different experimental conditions (Le Bras & Muzart, 2018).
Applications in Tumorigenicity Studies
- Cancer Research : In the context of cancer research, similar compounds like DMF have been shown to induce morphological differentiation and reduce tumorigenicity in cultured human colon carcinoma cells, suggesting a potential role for N-Allylformamide in similar applications (Dexter et al., 1979).
Applications in Toxicological Studies
- Toxicological Research : Research on compounds like DMF, which share similarities with N-Allylformamide, includes studies on their reproductive toxicity, highlighting their impact on reproductive function in humans and animals (Yu Su-fan, 2008).
Environmental Applications
- Environmental Bioremediation : Studies on N,N-Dimethylformamide, a compound related to N-Allylformamide, show its biomineralization by specific bacterial strains like Paracoccus sp., which use it as a sole carbon, nitrogen, and energy source. This points to potential environmental applications for N-Allylformamide in waste water treatment and bioremediation (Swaroop et al., 2009).
properties
IUPAC Name |
N-prop-2-enylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-5-4-6/h2,4H,1,3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGCAOWAAOWIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291774 | |
Record name | n-allylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Allylformamide | |
CAS RN |
16250-37-6 | |
Record name | 16250-37-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-allylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.